molecular formula C27H24FN5OS B2359361 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 946276-31-9

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B2359361
CAS RN: 946276-31-9
M. Wt: 485.58
InChI Key: DHCKPBUKNDIXLY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, an indole group, a triazole group, a thio group, and a mesitylacetamide group. These groups are common in many bioactive molecules and can contribute to a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above. For example, the indole and triazole groups could be formed through cyclization reactions .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings (indole and triazole) and various functional groups. The fluorophenyl group could contribute to the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the thio group might be susceptible to oxidation, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Enzymatic Inhibition and Molecular Docking Studies

  • A study on a series of novel 1,2,4-triazole-based compounds, closely related to the chemical , demonstrated significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in the design of new drugs against melanogenesis. The molecular docking studies highlighted the interaction profile of these derivatives at the active site of tyrosinase, indicating their potential as novel scaffolds for drug design (Mubashir Hassan et al., 2022).

Antimicrobial Activities

  • Another research focused on the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The study involved compounds with similar structures, where treatment with various agents led to the creation of derivatives that exhibited high anti-Mycobacterium smegmatis activity (Meltem Yolal et al., 2012).

Sensitization of Lanthanide Emissions

  • Triarylboron-functionalized dipicolinic acids, including compounds with structural elements akin to the query chemical, were synthesized and found effective in selectively sensitizing the emissions of Eu(III) and Tb(III) ions, demonstrating potential applications in the development of luminescent materials (Hee-Jun Park et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of an indole group, which is common in many bioactive compounds, it’s possible that the compound could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the compound’s complex structure and the presence of several functional groups common in bioactive molecules, it could be a promising candidate for further study in drug discovery .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5OS/c1-16-12-17(2)25(18(3)13-16)30-24(34)15-35-27-32-31-26(33(27)20-10-8-19(28)9-11-20)22-14-29-23-7-5-4-6-21(22)23/h4-14,29H,15H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKPBUKNDIXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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